molecular formula C6H13NO2 B072161 2-(Dimethylamino)ethyl acetate CAS No. 1421-89-2

2-(Dimethylamino)ethyl acetate

Cat. No. B072161
Key on ui cas rn: 1421-89-2
M. Wt: 131.17 g/mol
InChI Key: GOLSFPMYASLXJC-UHFFFAOYSA-N
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Patent
US04324739

Procedure details

With gentle cooling, 168.5 g of acetic anhydride are added dropwise to 133.6 g of 2-dimethylaminoethanol in the course of 20 minutes, whereupon the temperature rises from 20° C. to a maximum of 105° C. The reaction mixture is kept for 30 minutes at 100° C. and then cooled. Then 750 ml of CHCl3 are added and the acetic acid formed is neutralised with 380 ml of 20% sodium hydroxide solution at 30°-35° C. with cooling. The two phases are separated and the organic phase is washed with a small amount of H2O. Distillation of the residue affords 151.7 g (77.7%) of product with a boiling point of 114° C./225 torr.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[CH3:8][N:9](C)[CH2:10]CO.C(Cl)(Cl)Cl.[OH-].[Na+]>C(O)(=O)C>[C:1]([O:4][CH2:5][CH2:6][N:9]([CH3:10])[CH3:8])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
168.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
133.6 g
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
380 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from 20° C. to a maximum of 105° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The two phases are separated
WASH
Type
WASH
Details
the organic phase is washed with a small amount of H2O
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 151.7 g
YIELD: PERCENTYIELD 77.7%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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